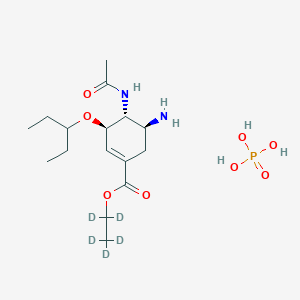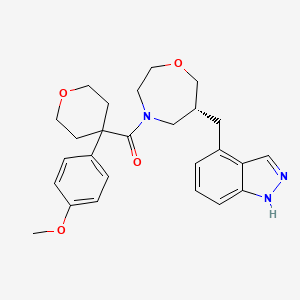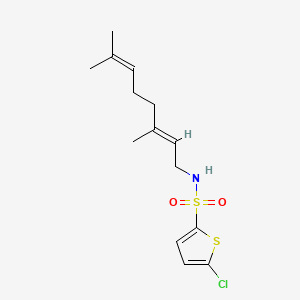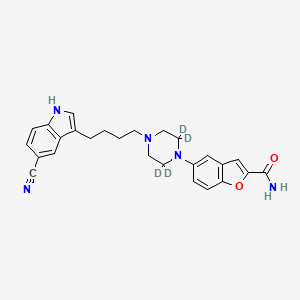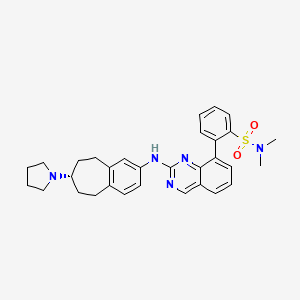
Axl-IN-5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Axl-IN-5 is a small molecule inhibitor targeting the AXL receptor tyrosine kinase, which is part of the TAM family of receptors (Tyro3, AXL, and Mer). This compound has gained attention due to its potential therapeutic applications, particularly in cancer treatment, where AXL plays a crucial role in tumor growth, metastasis, and drug resistance .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Axl-IN-5 typically involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The process often starts with the preparation of a core scaffold, followed by functional group modifications to introduce the desired substituents. Common reagents used in these reactions include various halogenating agents, coupling reagents, and catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes scaling up the reactions, optimizing reaction conditions such as temperature and pressure, and employing continuous flow techniques to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
Axl-IN-5 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as halogens or alkyl groups .
Scientific Research Applications
Axl-IN-5 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the AXL signaling pathway and its role in various biological processes.
Medicine: Explored as a potential therapeutic agent for treating cancers, particularly those resistant to conventional therapies
Industry: Utilized in the development of diagnostic assays and as a lead compound for drug development
Mechanism of Action
Axl-IN-5 exerts its effects by inhibiting the AXL receptor tyrosine kinase. The mechanism involves binding to the ATP-binding site of the receptor, preventing its autophosphorylation and subsequent activation of downstream signaling pathways. This inhibition disrupts processes such as cell proliferation, migration, and survival, which are critical for tumor growth and metastasis .
Comparison with Similar Compounds
Axl-IN-5 is compared with other AXL inhibitors such as bemcentinib and sitravatinib. While all these compounds target the AXL receptor, this compound is noted for its high selectivity and potency. Unlike some other inhibitors, this compound shows minimal off-target effects on related kinases such as Mer and Tyro3, making it a more specific and potentially safer therapeutic option .
List of Similar Compounds
- Bemcentinib
- Sitravatinib
- Dubermatinib
- Compound m16
Properties
Molecular Formula |
C31H35N5O2S |
|---|---|
Molecular Weight |
541.7 g/mol |
IUPAC Name |
N,N-dimethyl-2-[2-[[(7S)-7-pyrrolidin-1-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl]amino]quinazolin-8-yl]benzenesulfonamide |
InChI |
InChI=1S/C31H35N5O2S/c1-35(2)39(37,38)29-11-4-3-9-27(29)28-10-7-8-24-21-32-31(34-30(24)28)33-25-15-12-22-13-16-26(17-14-23(22)20-25)36-18-5-6-19-36/h3-4,7-12,15,20-21,26H,5-6,13-14,16-19H2,1-2H3,(H,32,33,34)/t26-/m0/s1 |
InChI Key |
XHASWIXJEPTTSJ-SANMLTNESA-N |
Isomeric SMILES |
CN(C)S(=O)(=O)C1=CC=CC=C1C2=CC=CC3=CN=C(N=C32)NC4=CC5=C(CC[C@@H](CC5)N6CCCC6)C=C4 |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC=C1C2=CC=CC3=CN=C(N=C32)NC4=CC5=C(CCC(CC5)N6CCCC6)C=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


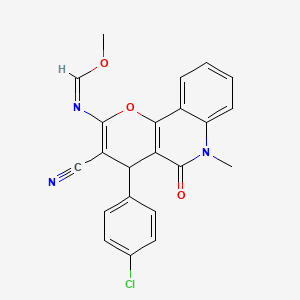
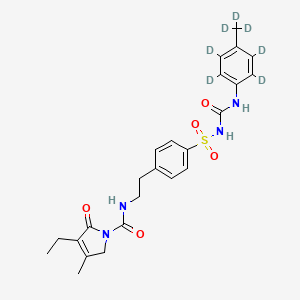



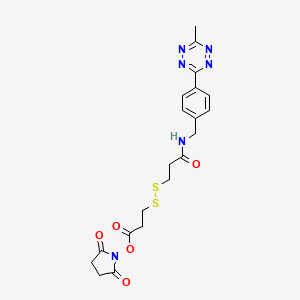
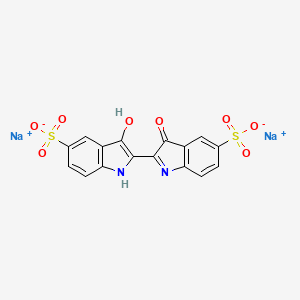
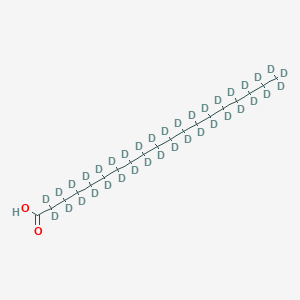
![4-[4-[(1S,4S,5S)-2-azabicyclo[2.2.1]heptan-5-yl]phenyl]-7-[4-(trifluoromethyl)phenyl]naphthalene-2-carboxylic acid](/img/structure/B12415804.png)
